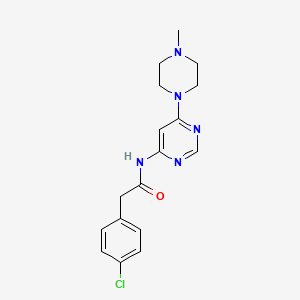
2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research efforts have been directed towards synthesizing a variety of compounds with structures closely related to the specified chemical, focusing on their potential biological activities. For example, a study detailed the synthesis of amino acid derivatives with potential anti-HIV activity, highlighting the process of creating compounds with significant inhibitory action against HIV-1 and HIV-2, suggesting a new avenue for antiviral agent development (Hamad et al., 2010).
Imaging and Diagnostic Applications
Another area of application is in the field of imaging and diagnostics, where derivatives of the mentioned compound have been synthesized and evaluated for their potential as imaging probes. Although not directly mentioned, related compounds such as AC90179 have been labeled for PET studies, indicating the broader utility of such chemicals in biomedical research to understand receptor distributions and functionalities (Prabhakaran et al., 2006).
Herbicidal Activities
The synthesis and evaluation of novel triazolinone derivatives, including those structurally akin to the specified compound, have revealed significant herbicidal activities. These compounds have been designed to target specific biochemical pathways in plants, providing insights into the development of more effective and selective herbicides (Luo et al., 2008).
Anticancer and Antimicrobial Studies
Compounds structurally related to the specified chemical have also been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, N-aryl substituted phenyl acetamide analogs have been tested for inhibition activity against cancer cell lines, demonstrating the potential of such compounds in the development of new anticancer therapies (Kumar et al., 2019).
Enzyme Inhibitory Activities
Furthermore, research has explored the enzyme inhibitory activities of derivatives, providing valuable insights into the design of enzyme inhibitors for therapeutic applications. The synthesis and evaluation of compounds for their inhibitory potential against various enzymes have been a focal point, underscoring the versatility of these chemicals in probing biochemical pathways (Virk et al., 2018).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-4-3-5-15(10-13)23-17(21-22-19(23)26)12-20-18(24)11-14-6-8-16(25-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUAITHJTLRXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)
![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)
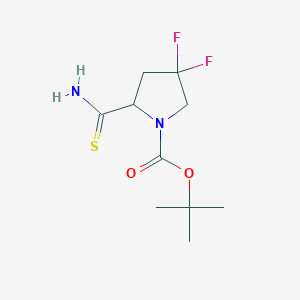
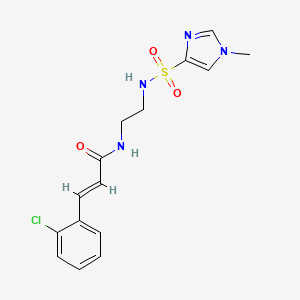
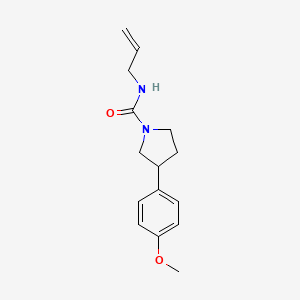
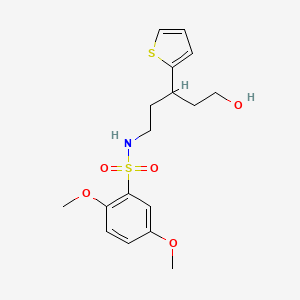
![5-[3-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2645939.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)

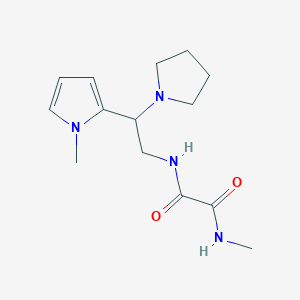
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide](/img/structure/B2645945.png)
